Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an aminomethyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the amine group, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the tert-butyl and aminomethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, particularly those involving amine and pyrrolidine functionalities.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for use in polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)butanoate
Uniqueness
Tert-butyl 3-(aminomethyl)-4-(pyrrolidin-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both aminomethyl and pyrrolidinyl groups in its structure. This combination provides distinct chemical reactivity and biological activity, setting it apart from similar compounds. Its versatility in various reactions and applications makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-4-pyrrolidin-1-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-11(8-15)12(10-17)16-6-4-5-7-16/h11-12H,4-10,15H2,1-3H3 |
InChI Key |
ZEJJUVYIKSWJFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N2CCCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.